molecular formula C18H16N2O B1148692 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile CAS No. 138716-53-7

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile

Cat. No.: B1148692
CAS No.: 138716-53-7
M. Wt: 276.33
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Description

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is an organic compound characterized by its complex structure, which includes a dimethylamino group, a biphenyl moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile typically involves the condensation of 4-biphenylcarboxaldehyde with malononitrile in the presence of dimethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is typically refluxed in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure consistency and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its structural properties.

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The dimethylamino group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylene]-3-(4-phenyl)-3-oxo-propanenitrile: Similar structure but with a phenyl group instead of a biphenyl moiety.

    2-[(Dimethylamino)methylene]-3-(4-tolyl)-3-oxo-propanenitrile: Contains a tolyl group, which introduces a methyl group on the aromatic ring.

    2-[(Dimethylamino)methylene]-3-(4-naphthyl)-3-oxo-propanenitrile: Features a naphthyl group, adding additional aromaticity and potential for π-π interactions.

Uniqueness

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is unique due to the presence of the biphenyl moiety, which can enhance its interactions with biological targets and materials. The biphenyl group provides additional rigidity and potential for π-π stacking interactions, which can be advantageous in both biological and material science applications. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.

Biological Activity

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile, also known by its CAS number 138716-53-7, is a compound with significant potential in various biological applications. Its structure consists of a dimethylamino group and a biphenyl moiety, which contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H16N2O
  • Molar Mass : 276.33 g/mol
  • Hazard Classification : Irritant (Xi) .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of dimethylaminomethylene compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of p53-deficient tumor cells by targeting specific kinases involved in cell survival pathways . This suggests that this compound may have similar mechanisms of action.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. The presence of the dimethylamino group is believed to enhance membrane permeability, allowing for better interaction with microbial cells .

Research Findings :

  • A comparative study showed that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-DimethylaminomethyleneC. albicans8 µg/mL

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal human cells, indicating a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in malignant cells.
  • Disruption of Cellular Signaling : By interfering with signaling pathways such as PI3K/Akt, it can induce cell cycle arrest.

Properties

IUPAC Name

3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEFOUQDSVWIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654088
Record name 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-53-7
Record name α-[(Dimethylamino)methylene]-β-oxo[1,1′-biphenyl]-4-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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